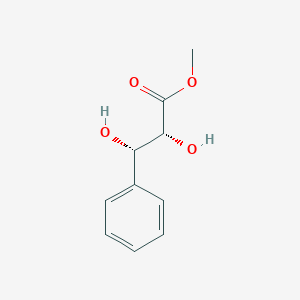

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDRYSIPXMREGK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic System

The cornerstone of synthesizing Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate involves the Sharpless asymmetric dihydroxylation of methyl cinnamate. This method employs osmium tetroxide (OsO4) with a chiral ligand, (DHQD)2-PHAL , to induce stereoselective addition of two hydroxyl groups across the double bond of cinnamic esters. The reaction proceeds via a cyclic osmate intermediate, where the ligand enforces the (2R,3S) configuration by directing the nucleophilic opening of the osmate ester.

Key reagents include:

-

K2OsO2(OH)4 : A stabilized osmium source to minimize toxicity risks.

-

Potassium ferricyanide (K3Fe(CN)6) : Reoxidizes osmium to maintain catalytic activity.

-

Potassium carbonate (K2CO3) : Buffers the reaction medium to pH 10–11.

The reaction is conducted in a tert-butanol/water solvent system at 0–5°C, achieving yields of 75–85% with enantiomeric excess (ee) exceeding 90% .

Work-up and Purification

Post-reaction, the mixture is filtered through silica gel to remove osmium residues, followed by extraction with ethyl acetate. The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to isolate the diol ester. Characterization by 1H NMR and optical rotation ([α]23/D +31°, c = 1 in H2O) confirms stereochemical purity.

Ritter Reaction for Intermediate Functionalization

Mechanistic Insights

The reaction proceeds through a proposed epoxide intermediate , stabilized by neighboring group participation (Scheme 1). The cis-disubstituted epoxide forms transiently, explaining the high syn selectivity. This pathway underscores the versatility of the diol ester in generating bioactive analogs.

Permanganate Oxidation of Cinnamic Esters

Oxidative Dihydroxylation

Potassium permanganate (KMnO4) in 3-pentanone/water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst offers an alternative route. At 0°C, methyl cinnamate undergoes oxidation to form the dihydroxyketo derivative cyclohexyl 2,2-dihydroxy-3-oxo-3-phenylpropanoate in 72% yield. However, this method primarily yields α-keto diols , necessitating additional reduction steps to obtain the target compound.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield (%) | Stereoselectivity (ee) | Key Advantage |

|---|---|---|---|

| Asymmetric Dihydroxylation | 75–85 | >90% | High enantiocontrol |

| Ritter Reaction | 76–85 | 6:1–8:1 (syn:anti) | Generates bioactive derivatives |

| Permanganate Oxidation | 72 | N/A | Avoids osmium toxicity |

Practical Considerations

-

Asymmetric dihydroxylation remains the gold standard for direct synthesis, despite osmium’s cost and toxicity.

-

Ritter reaction is valuable for diversifying the diol into nitrogen-containing analogs but requires preformed diol.

-

Permanganate oxidation is less practical due to competing keto formation and additional reduction requirements.

Stereochemical Control and Ligand Effects

The choice of chiral ligand in asymmetric dihydroxylation dictates the absolute configuration. For example:

This ligand-dependent stereoselectivity enables tailored synthesis for specific pharmaceutical applications, such as taxol side chains requiring the (2R,3S) isomer.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate serves as an important intermediate in organic synthesis:

- Synthesis of Biologically Active Compounds : It is utilized in the synthesis of 5-phenyl substituted Δ²-thiazolines and other biologically relevant molecules .

- Asymmetric Synthesis : The compound's chiral nature makes it valuable for asymmetric synthesis processes, which are crucial in developing enantiomerically pure pharmaceuticals .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses:

- Antidepressants : this compound is a precursor in the synthesis of (+)-(S)-dapoxetine, an antidepressant used for treating premature ejaculation .

- Antibacterial Research : Preliminary studies suggest that it may inhibit enzymes involved in the shikimate pathway, which is essential for bacterial growth. This inhibition could lead to the development of new antibacterial agents .

Biochemical Research

In biochemical studies, this compound has been used to explore enzyme functions:

- Enzyme Inhibition Studies : It acts as an inhibitor of 5-enolpyruvyl shikimate-3-phosphate (EPSP) synthase, aiding researchers in understanding the regulation of the shikimate pathway . This pathway is vital for the biosynthesis of aromatic amino acids and certain vitamins in plants and microorganisms.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,3S)-2,3-dihydroxy-3-phenylpropanoate | Similar hydroxyl and phenyl groups | Different stereochemistry affecting activity |

| Methyl (R)-(+)-lactic acid | Contains hydroxyl and carboxylic acid | Lacks phenyl group; different biological roles |

| Methyl 3-hydroxybutyrate | Hydroxyl group on a branched chain | Different carbon skeleton; used in metabolism |

Case Studies

-

Antibacterial Activity Study :

- Researchers investigated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The findings indicated potential antibacterial activity but emphasized the need for further research to elucidate its mechanism of action .

-

Enzyme Mechanism Elucidation :

- A study focused on using this compound to inhibit EPSP synthase. The results provided insights into how this enzyme regulates the shikimate pathway and highlighted its significance in microbial growth .

Wirkmechanismus

The mechanism of action of methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in stereospecific reactions, leading to the formation of chiral products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereoisomers and Enantiomers

- (2S,3R)-Enantiomer : The enantiomer exhibits identical physical properties (e.g., melting point, solubility) but opposite optical rotation ([α] = −0.016 vs. +0.016 for the (2R,3S)-form). Both share a pKa of 12.33 ± 0.20, indicating similar acidities .

- Other Stereoisomers: Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate (CAS 124649-67-8) and (2R,3S)-form (CAS 122743-18-4) are diastereomers with distinct stereochemical arrangements, leading to divergent reactivities in chiral environments .

Functional Group Modifications

Ester Variants

Substituted Derivatives

- Brominated Analog: (2R,3S)-2,3-Dibromo-3-phenylpropanoic acid (CAS 6286-30-2) replaces hydroxyls with bromines, increasing molecular weight (296.97 g/mol) and altering reactivity for electrophilic substitutions .

- Amino Derivatives: Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (CAS 157722-44-6): Substitution of one hydroxyl with an amino group enhances basicity (pKa ~9–10 estimated) and utility in peptide synthesis . Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate (CAS 32981-85-4): Benzamido group introduces hydrogen-bonding sites, improving chiral recognition in HPLC and catalysis .

Comparative Physicochemical Data

Key Observations :

- The phenyl group in the target compound lowers pKa compared to alkyl esters (e.g., methyl lactate) due to electron-withdrawing effects.

- Absorption ratios in colorimetric assays (e.g., 0.366 vs. 0.982 for dimethyl D-tartrate) reflect differences in hydrogen-bonding capacity and steric bulk .

Biologische Aktivität

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate, commonly referred to as methyl shikimate, is a chiral compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula , a melting point of approximately 85-88 °C, and a boiling point around 345.2 °C. It features two hydroxyl groups and a phenyl group attached to a propanoate backbone. This unique structure contributes to its biological activities and makes it an important compound in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chemical Synthesis : Traditional organic synthesis techniques involving the reaction of starting materials under controlled conditions.

- Enzymatic Methods : Utilizing enzymes such as epoxide hydrolases to produce the compound with high enantioselectivity. For example, epoxide hydrolase Kau2 has been shown to convert racemic substrates into enantiomerically pure forms efficiently .

Antibacterial Activity

This compound exhibits notable antibacterial properties. It has been shown to inhibit key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria. This inhibition can lead to reduced bacterial growth and viability . Specifically:

- Target Enzyme : 5-enolpyruvyl shikimate-3-phosphate (EPSP) synthase.

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It has been evaluated using various assays:

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 1.4 - 1.9 | |

| ABTS Radical Scavenging | >7 | |

| Lipid Peroxidation Inhibition | 6.6 - 9.4 |

These results suggest that the compound can effectively scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in oxidative stress-related conditions.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that methyl shikimate could inhibit bacterial growth by disrupting the shikimate pathway. Further investigations are necessary to clarify the mechanism of action and potential resistance mechanisms in bacteria.

- Antioxidant Evaluation : In a comparative study of various derivatives of isoquercitrin esters, this compound showed superior antioxidant properties compared to other compounds tested .

Potential Applications

Given its biological activities, this compound holds promise in several applications:

- Pharmaceutical Development : As an antibacterial agent targeting specific bacterial pathways.

- Nutraceuticals : Due to its antioxidant properties, it could be developed as a dietary supplement aimed at reducing oxidative stress.

- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex bioactive molecules.

Q & A

Basic: What are the established synthetic routes for preparing methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate in high enantiomeric purity?

Two primary methodologies are widely used:

- Bioresolution : Catalytic hydrolysis of racemic ethyl-3-phenylglycidate (rac-EPG) using Galactomyces geotrichum ZJUTZQ200 in potassium phosphate buffer (KPB, pH 7.0) at 30°C achieves enantioselective resolution, yielding (2R,3S)-EPG with >99% enantiomeric excess (ee) .

- Sharpless Asymmetric Dihydroxylation : Cinnamic ester precursors undergo stereoselective oxidation using K₂OsO₂(OH)₄ and (DHQD)₂-PHAL as a chiral ligand, producing the target compound in 85–94% yield with high diastereomeric ratios (dr > 20:1) .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Critical techniques include:

- NMR Spectroscopy : Compare coupling constants (e.g., J2,3 = 4.2 Hz) and δ values with authentic standards like (2S,3R)-3-phenylisoserine derivatives .

- Chiral HPLC : Retention times on CHIRALPAK WH00CE columns distinguish enantiomers (e.g., (2R,3S) elutes at 12.3 min vs. 14.7 min for (2S,3R)) .

- X-ray Crystallography : Monoclinic P2₁/c crystal system (a = 10.4053 Å, β = 105.386°) resolves absolute configuration via SHELXL refinement .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational models in stereochemical assignments?

Adopt a multi-technique validation strategy:

- Cross-Referencing : Align experimental Nuclear Overhauser Effect (NOE) data with Density Functional Theory (DFT)-optimized geometries to validate spatial arrangements.

- Independent Synthesis : Compare HPLC retention times of derivatives synthesized via divergent routes (e.g., Sharpless vs. bioresolution) to rule out method-specific artifacts .

- Anomalous Dispersion X-ray Refinement : Use SHELXL to analyze Flack parameters (e.g., Flack x = 0.02(3)) for unambiguous absolute configuration determination .

Advanced: What strategies optimize reaction yields and enantioselectivity in the Sharpless dihydroxylation of cinnamate precursors?

Key optimization parameters:

- Catalyst System : 2–5 mol% K₂OsO₂(OH)₄ with stoichiometric (DHQD)₂-PHAL ligand ensures asymmetric induction (dr > 20:1) .

- Solvent Composition : tert-Butanol/water (3:1 v/v) enhances substrate solubility and stabilizes transition states.

- Temperature Control : Reactions at -20°C minimize racemization; yields drop by 15% at 25°C due to competing pathways .

Basic: How does the solid-state hydrogen bonding network influence the physical properties of this compound?

X-ray data reveals:

- Hydrogen Bonding : O-H···O (2.68 Å) and C-H···O (3.12 Å) interactions form sheets along the ac-plane, creating a rigid lattice with a high melting point (152–154°C) .

- Solubility : Limited solubility in hexane (0.2 mg/mL) vs. high solubility in DMSO (120 mg/mL), attributed to polar group interactions .

- Hygroscopicity : Tight packing reduces moisture absorption (<0.5% w/w at 60% RH) compared to analogous diols .

Advanced: What are the key considerations for designing derivatization protocols while preserving stereochemical integrity?

To prevent epimerization:

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection under mild conditions (TBSCl, imidazole, 0°C) .

- Solvent Selection : Non-polar solvents (e.g., CH₂Cl₂) with low acidity minimize proton-catalyzed stereomutation.

- Real-Time Monitoring : Track diastereomer ratios via LC-MS during β-amino alcohol synthesis (e.g., HCl hydrolysis at 50°C for 6 h) .

Basic: What impurities are commonly observed during synthesis, and how are they characterized?

Typical byproducts include:

- Diastereomeric Contaminants : (2S,3R)-isomers detected via chiral HPLC (retention time shift ≥2 min) .

- Hydrolysis Products : Free carboxylic acid derivatives (e.g., 3-phenylisoserine) identified by LC-MS (m/z 196 [M+H]<sup>+</sup>) .

- Oxidation Artifacts : Over-oxidation to ketones (m/z 194 [M+H]<sup>+</sup>) under prolonged reaction conditions .

Advanced: How can researchers address low crystallinity issues during X-ray structure determination?

- Crystallization Solvent : Use ethyl acetate/hexane (1:3 v/v) at 4°C to promote slow nucleation and larger crystals.

- Data Collection : Employ Bruker X8 APEXII diffractometers with SADABS multi-scan correction (Tmin/Tmax = 0.971/0.980) to enhance data quality .

- Refinement : Apply SHELXL constraints for disordered regions (e.g., phenyl ring torsional angles) to improve R-factor convergence (R1 < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.